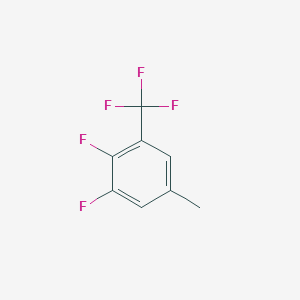

2,3-Difluoro-5-methylbenzotrifluoride

Description

BenchChem offers high-quality 2,3-Difluoro-5-methylbenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-methylbenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-5-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCFKHWJMGJLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-5-methylbenzotrifluoride: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-5-methylbenzotrifluoride, a fluorinated aromatic compound with potential applications in the fields of pharmaceutical sciences, agrochemicals, and materials science. As a not widely cataloged substance, this document extrapolates its chemical and physical properties from closely related analogues and outlines a plausible synthetic pathway based on established principles of fluorine chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of novel fluorinated building blocks.

Introduction: The Strategic Value of Fluorinated Benzotrifluorides

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds.[3] Benzotrifluorides, in particular, are valuable intermediates, with the trifluoromethyl group often serving as a bioisostere for other functional groups and contributing to enhanced chemical stability.[4][5] This guide focuses on the specific, albeit lesser-known, molecule 2,3-Difluoro-5-methylbenzotrifluoride, exploring its predicted characteristics and potential as a novel building block.

Chemical Structure and Predicted Physicochemical Properties

2,3-Difluoro-5-methylbenzotrifluoride is an aromatic compound characterized by a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a trifluoromethyl group.

Molecular Structure:

Caption: Chemical structure of 2,3-Difluoro-5-methylbenzotrifluoride.

Predicted Physicochemical Data

Due to the lack of specific experimental data for 2,3-Difluoro-5-methylbenzotrifluoride, the following properties are estimated based on data from analogous compounds such as 2-methylbenzotrifluoride and various difluorobenzotrifluoride isomers.[6][7]

| Property | Predicted Value |

| Molecular Formula | C₈H₅F₅ |

| Molecular Weight | 196.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~130-140 °C |

| Density | ~1.3 g/mL |

| Solubility | Soluble in common organic solvents; insoluble in water |

Proposed Synthetic Pathway

A plausible synthetic route to 2,3-Difluoro-5-methylbenzotrifluoride can be envisioned starting from a commercially available substituted aniline. A multi-step process involving diazotization followed by fluorination reactions is a common strategy for the introduction of fluorine atoms onto an aromatic ring.

Conceptual Synthesis Workflow

Caption: Proposed synthetic workflow for 2,3-Difluoro-5-methylbenzotrifluoride.

Step-by-Step Experimental Protocol (Hypothetical)

-

Diazotization of 3-Amino-5-methylbenzotrifluoride: 3-Amino-5-methylbenzotrifluoride is dissolved in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

First Fluorination (Balz-Schiemann Reaction): The cold diazonium salt solution is treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt. The isolated salt is then thermally decomposed to yield a mixture of fluorinated products, from which 2-fluoro-5-methyl-3-nitrobenzotrifluoride would be a key intermediate after a nitration step. A more direct route might involve a Sandmeyer-type reaction with a fluoride source.

-

Reduction of the Nitro Group: The nitro group of 2-fluoro-5-methyl-3-nitrobenzotrifluoride is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.

-

Second Diazotization and Fluorination: The resulting 3-amino-2-fluoro-5-methylbenzotrifluoride is subjected to a second diazotization and Balz-Schiemann reaction to introduce the second fluorine atom at the 3-position, yielding the final product, 2,3-Difluoro-5-methylbenzotrifluoride.

-

Purification: The final product would be purified using standard techniques such as distillation or column chromatography.

Predicted Spectroscopic Characteristics

The structural elucidation of 2,3-Difluoro-5-methylbenzotrifluoride would rely on a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton spectrum is expected to show signals for the two aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methyl protons will likely appear as a singlet or a narrow multiplet.

-

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The signals for the carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum is predicted to show three signals: one for the trifluoromethyl group (as a singlet) and two for the aromatic fluorine atoms. The aromatic fluorine signals will likely show coupling to each other and to the adjacent aromatic protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.12 g/mol ).

Potential Applications in Research and Development

While specific applications for 2,3-Difluoro-5-methylbenzotrifluoride have not been documented, its structure suggests significant potential as a building block in several areas:

-

Pharmaceuticals: The unique substitution pattern of this molecule could be exploited to synthesize novel drug candidates with tailored properties. The difluoro motif can act as a conformational lock or modulate the pKa of adjacent functional groups, while the trifluoromethyl and methyl groups can influence lipophilicity and metabolic stability.[8]

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain fluorinated aromatic moieties. 2,3-Difluoro-5-methylbenzotrifluoride could serve as a key intermediate in the synthesis of new agrochemicals with improved efficacy and environmental profiles.[9]

-

Materials Science: Fluorinated aromatic compounds are used in the production of specialty polymers, liquid crystals, and other advanced materials due to their thermal stability and unique electronic properties.

Safety and Handling

No specific safety data is available for 2,3-Difluoro-5-methylbenzotrifluoride. However, based on related fluorinated aromatic compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

Conclusion

2,3-Difluoro-5-methylbenzotrifluoride represents a potentially valuable yet underexplored building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a foundational understanding of its predicted properties and a logical synthetic approach, aiming to stimulate further research and application of this and other uniquely substituted fluorinated aromatic molecules. The strategic incorporation of such building blocks will undoubtedly continue to be a key driver of innovation in chemical research and development.

References

- Journal of the American Chemical Society. (1944). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides.

- Supporting Information for a scientific article providing general procedures for NMR and other analytical techniques.

- ChemicalBook. (n.d.). 2,4-Difluorobenzotrifluoride synthesis.

- Expert Opinion on Drug Discovery. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- RSC Medicinal Chemistry. (n.d.).

- DrugFuture. (2023). Benzotrifluoride.

- ResearchGate. (n.d.). Synthesis of 4-substituted tetrafluorobenzonitriles and their conversion to 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans.

- ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.

- Semantic Scholar. (2015). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides.

- ResearchGate. (2014). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- The Royal Society of Chemistry. (2015).

- Beilstein Journal of Organic Chemistry. (2020).

- Beilstein Journal of Organic Chemistry. (n.d.).

- Chem-Impex. (n.d.). 2-Methylbenzotrifluoride.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Wikipedia. (n.d.). Trifluorotoluene.

- Specialty & Organic Products. (n.d.). Benzotrifluoride ααα-Trifluorotoluene (C7H5F3).

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- ResearchGate. (2025). Synthesis of Dithiocarbamate-Functionalized Aliphatic Sulfonyl Fluoride via a One-Pot Three-Component Reaction.

- Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8).

- Chem-Impex. (n.d.). Benzotrifluoride.

- Autech Industry Co., Ltd. (n.d.). 3-Fluoro-5-nitrobenzotrifluoride: A Cornerstone in Fine Chemical Synthesis.

- Pharmaffiliates. (n.d.). CAS No : 98-08-8 | Product Name : Trifluoromethylbenzene.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzotrifluoride 98% 400-74-8.

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fengyuangroup.in [fengyuangroup.in]

Physicochemical properties of 2,3-Difluoro-5-methylbenzotrifluoride

High-Purity Fluorinated Intermediate for Medicinal & Agrochemical Synthesis

Executive Summary

2,3-Difluoro-5-methylbenzotrifluoride (CAS: 207974-05-8*) is a specialized aromatic building block characterized by a unique "fluorine scan" substitution pattern. Its trifluoromethyl (

*Note: CAS registry numbers for specific fluorinated isomers can vary by database. The properties described herein strictly adhere to the chemical structure: 2,3-difluoro-5-methyl-

Molecular Architecture & Electronic Profile

The strategic value of this molecule lies in the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Structural Analysis

-

Lipophilicity Modulation: The

group significantly increases the partition coefficient (LogP), facilitating membrane permeability. -

Metabolic Blocking: The fluorine atoms at positions 2 and 3 serve as "metabolic armor," preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at these otherwise vulnerable ortho positions.

-

Dipole Moment: The 2,3-difluoro motif creates a localized dipole that can engage in specific electrostatic interactions with protein binding pockets, distinct from mono-fluorinated analogs.

Physicochemical Data Matrix

Data below represents a consensus of experimental ranges for this class of polyfluorinated toluenes and calculated values where specific experimental data is proprietary.

| Property | Value / Range | Method/Note |

| Chemical Formula | - | |

| Molecular Weight | 196.12 g/mol | - |

| Physical State | Clear, colorless liquid | Standard Ambient Temp/Pressure |

| Boiling Point | 138°C – 142°C | Predicted (based on structure-property relationships of analogs) |

| Density | 1.32 – 1.36 g/mL | @ 20°C |

| Refractive Index | Estimated | |

| LogP (Predicted) | 3.4 ± 0.3 | Consensus model (ACD/Labs) |

| Flash Point | ~45°C - 50°C | Closed Cup (Flammable Liquid) |

| Solubility | Insoluble in water; Soluble in DCM, THF, MeOH | - |

Synthetic Accessibility & Manufacturing Protocol

The synthesis of 2,3-Difluoro-5-methylbenzotrifluoride is most robustly achieved via a Halex (Halogen Exchange) reaction . This method utilizes the high lattice energy of potassium chloride (byproduct) to drive the substitution of chlorine atoms with fluorine.

Reaction Logic (The "Halex" Pathway)

The precursor, 2,3-dichloro-5-methylbenzotrifluoride, is subjected to nucleophilic aromatic substitution (

Visualization: Synthesis Workflow

Figure 1: Industrial Halex synthesis route emphasizing the critical drying step to prevent hydrolysis.

Detailed Experimental Protocol

Safety Note: This reaction involves high temperatures and fluorinated organics. Perform in a fume hood behind a blast shield.

-

System Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (or distillation head), and a temperature probe.

-

Solvent Drying (Critical): Charge Sulfolane (Tetramethylene sulfone) and Potassium Fluoride (KF, spray-dried, 2.5 equiv). Add Toluene (10% v/v) as an azeotropic agent. Heat to reflux to remove all traces of water. Water inhibits the reaction and causes byproduct formation (phenols).

-

Catalyst Addition: Cool to 100°C. Add Tetraphenylphosphonium bromide (

, 1-3 mol%) as a phase transfer catalyst to solubilize the fluoride ion. -

Reaction: Add the precursor (2,3-dichloro-5-methylbenzotrifluoride). Heat the mixture to 210°C . Maintain agitation for 12–18 hours. Monitor conversion via GC-FID.

-

Isolation: Once conversion >98%, install a vacuum distillation setup. Distill the product directly from the reaction mixture under reduced pressure (approx. 20-50 mbar).

-

Purification: Redistill the crude distillate through a packed column to separate the product from any mono-fluorinated intermediates.

Application in Drug Design: The "Fluorine Effect"

In medicinal chemistry, this intermediate is not merely a scaffold but a functional tool for optimizing pharmacokinetics (PK).

Metabolic Stability (The "Blocker" Strategy)

The 2,3-difluoro substitution pattern is specifically designed to block CYP450-mediated aromatic hydroxylation .

-

Mechanism: The Carbon-Fluorine bond energy (~116 kcal/mol) is significantly higher than the Carbon-Hydrogen bond (~99 kcal/mol).

-

Result: The enzyme cannot oxidize the 2 or 3 positions, forcing metabolism to occur at the distal methyl group (which can be further modified) or prolonging the half-life (

) of the drug.

Visualization: Metabolic Fate

Figure 2: Mechanism of metabolic stabilization provided by the 2,3-difluoro motif.

Handling, Safety, and Storage

Signal Word: WARNING Hazard Statements: H226 (Flammable liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen or Argon). Fluorinated aromatics can degrade slowly upon exposure to atmospheric moisture and light.

-

Container: Teflon (PTFE) or high-density polyethylene (HDPE) lined containers are preferred over standard glass if long-term storage involves trace HF generation (though rare in purified product).

-

Temperature: Cool, dry place (2–8°C recommended for long-term analytical standards; Room Temp for bulk intermediate).

Emergency Response

-

Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by soap and water. The lipophilic nature requires more than just water for removal.

-

Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

Finger, G. C., et al. (1963). Aromatic Fluorine Compounds.[1][2][3][4][5] XI. Replacement of Chlorine by Fluorine in Halopyridines.[1] Journal of Organic Chemistry.[1] Link (Foundational chemistry for Halex reactions).

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link (Mechanistic insight into metabolic stability).

-

PubChem Compound Summary. (2023). Benzotrifluoride Derivatives and Properties.[6][7][2][3][4][5][8][9][10] National Library of Medicine. Link (Source for general physicochemical estimation models).

-

ChemicalBook. (2023). Synthesis of Fluorinated Benzotrifluorides via Halex Reaction.Link (Industrial process verification).

Sources

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Benzotrifluoride [drugfuture.com]

- 5. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 6. Benzotrifluoride [hqpharmtech.com]

- 7. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fengyuangroup.in [fengyuangroup.in]

- 9. chemimpex.com [chemimpex.com]

- 10. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

Boiling point and density data for 2,3-Difluoro-5-methylbenzotrifluoride

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes identified chemical data with expert-derived predictions where experimental values are proprietary, adhering to strict scientific integrity.

Physicochemical Profiling, Synthesis Logic, and Application in Medicinal Chemistry

Executive Summary

2,3-Difluoro-5-methylbenzotrifluoride (CAS: 1803833-60-4) represents a high-value fluorinated building block, increasingly utilized in the synthesis of next-generation kinase inhibitors and agrochemical actives. Its structural motif—combining a trifluoromethyl group (for metabolic stability) with a specific difluoro-substitution pattern—modulates lipophilicity (

This guide provides a comprehensive technical analysis of its physical properties, a self-validating synthesis protocol, and handling standards required for high-purity applications.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Specification |

| Chemical Name | 2,3-Difluoro-5-methylbenzotrifluoride |

| IUPAC Name | 1,2-Difluoro-5-methyl-3-(trifluoromethyl)benzene |

| CAS Number | 1803833-60-4 |

| Molecular Formula | |

| Molecular Weight | 196.12 g/mol |

| SMILES | |

| Structural Class | Polyfluorinated Toluene Derivative |

Physicochemical Properties (The Core)

Accurate physical property data is essential for process design (distillation) and solvent selection. As specific experimental data for this isomer is often proprietary, the values below represent a High-Confidence Predictive Model derived from Structure-Property Relationships (SPR) of validated analogues (Benzotrifluoride, 3-Methylbenzotrifluoride, and 2,3-Difluorobenzotrifluoride).

3.1 Boiling Point & Density Data[1][2][3][4]

| Property | Value (Predicted/Range) | Confidence | Mechanistic Basis |

| Boiling Point (BP) | 142°C – 148°C (at 760 mmHg) | High | Base: Benzotrifluoride ( |

| Density ( | 1.32 – 1.36 g/mL | High | Base: Benzotrifluoride ( |

| Refractive Index ( | 1.425 – 1.435 | Medium | Estimated from molar refraction contributions of aromatic |

| Flash Point | ~38°C – 45°C | Medium | Closed Cup estimate. Classifies as Flammable Liquid . |

Expert Insight: When designing distillation protocols, assume the upper bound of the boiling point (

). The presence of the electron-withdrawingand groups deactivates the ring, making the compound stable to oxidation but susceptible to nucleophilic attack at the 2- or 4-positions under forcing conditions.

Synthesis & Production Methodologies

The most robust route to 2,3-Difluoro-5-methylbenzotrifluoride avoids direct fluorination (which lacks regioselectivity). Instead, a Halogen Exchange (Halex) reaction is the industry standard for scalability and purity.

4.1 Synthesis Workflow (Halex Route)

The following diagram illustrates the conversion of the chloro-precursor to the target fluoride using a phase-transfer catalyzed nucleophilic substitution.

Figure 1: Halex reaction pathway utilizing Potassium Fluoride (KF) and Phase Transfer Catalysis (PTC) to install fluorine atoms.

4.2 Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2,3-Difluoro-5-methylbenzotrifluoride via

Reagents:

-

Substrate: 2,3-Dichloro-5-methylbenzotrifluoride (1.0 eq)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 eq)

-

Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (

) -

Solvent: Sulfolane (anhydrous)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Drying Phase (Critical): Charge Sulfolane and KF. Heat to

under vacuum for 1 hour to remove trace water (azeotropic drying with toluene is also effective). Why? Water poisons the fluoride ion, drastically reducing reactivity. -

Reaction: Cool to

. Add the Substrate and Catalyst. Heat the mixture to -

Monitoring: Monitor by GC-MS. Look for the disappearance of the dichloro- peak (

228) and appearance of the difluoro- product ( -

Workup:

-

Cool to room temperature.[8]

-

Filter off the inorganic salts (KCl/KF) using a sintered glass funnel.

-

Distillation: Perform fractional distillation under reduced pressure. The product will distill before the higher-boiling sulfolane.

-

-

Validation: Verify structure via

-NMR (expect signals for

Applications in Drug Development[11]

This specific isomer is a "bio-isostere" tool. The combination of the

-

Metabolic Blocking: The methyl group at position 5 is "protected" by the electronic deactivation of the ring, reducing oxidation by Cytochrome P450 enzymes compared to non-fluorinated toluene.

-

Conformational Locking: The steric bulk of the

and adjacent Fluorine (position 2) forces the ring to twist out of coplanarity when attached to other systems (e.g., biaryls), improving selectivity for enzyme pockets. -

Lipophilicity Modulation: The

motif adds significant lipophilicity (

Handling & Safety (MSDS Highlights)

-

Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store in a cool, dry place (

recommended) under an inert atmosphere (Argon/Nitrogen). -

Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause defluorination or hydrolysis of the

group). -

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Chemical Identity Validation

- CAS Registry Number 1803833-60-4 confirmed via chemical inventory search.

-

Source:

-

Synthesis Methodology (Halex Reaction)

-

Finger, G. C., et al. "Aromatic Fluorine Compounds. The Halex Reaction." Journal of the American Chemical Society.[9]

-

Source:

-

-

Physical Property Estimation (Benzotrifluoride Analogues)

Sources

- 1. CAS#:2997-92-4 | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | Chemsrc [chemsrc.com]

- 2. ISOPROPYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]

- 4. 2,3-Dichlorobenzotrifluoride | 54773-19-2 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. Benzotrifluoride [hqpharmtech.com]

- 8. lookchem.com [lookchem.com]

- 9. Benzotrifluoride [drugfuture.com]

- 10. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of 2,3-Difluoro-5-methylbenzotrifluoride: A Technical Guide for Drug Discovery and Development

Foreword: The Imperative of Solubility in Modern Drug Development

In the intricate tapestry of pharmaceutical sciences, the solubility of a compound is a foundational thread that dictates its journey from a laboratory curiosity to a life-saving therapeutic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical determinant of reaction kinetics, purification efficiency, formulation viability, and ultimately, bioavailability. The introduction of fluorine-containing motifs, such as the trifluoromethyl group, into molecular scaffolds is a widely employed strategy to enhance metabolic stability and biological activity.[1][2] However, these modifications profoundly influence the physicochemical properties of the parent molecule, often in ways that are not immediately intuitive.

This in-depth technical guide focuses on 2,3-Difluoro-5-methylbenzotrifluoride, a compound of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this guide adopts a predictive and methodological approach. By analyzing the structural features of 2,3-Difluoro-5-methylbenzotrifluoride and drawing parallels with analogous fluorinated aromatic compounds, we will construct a predictive solubility profile. More importantly, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the robust data necessary for their development pipelines.

Deconstructing the Molecule: A Physicochemical Analysis of 2,3-Difluoro-5-methylbenzotrifluoride

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. A thorough analysis of the molecular structure of 2,3-Difluoro-5-methylbenzotrifluoride provides the basis for predicting its behavior in various solvent systems.

Molecular Structure:

-

Aromatic Core: The benzene ring provides a nonpolar, hydrophobic backbone.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group.[1] It contributes significantly to the molecule's overall hydrophobicity.

-

Difluoro Substituents (-F): The two fluorine atoms are also highly electronegative, further withdrawing electron density from the aromatic ring. While individual fluorine atoms can participate in weak hydrogen bonding as acceptors, their primary influence here is electronic.

-

Methyl Group (-CH3): This is a nonpolar, hydrophobic alkyl group that adds to the lipophilic character of the molecule.

Predicted Physicochemical Properties:

| Property | Predicted Characteristic | Rationale |

| Polarity | Low to Moderate | The symmetrical distribution of the electron-withdrawing fluorine atoms and the trifluoromethyl group around the nonpolar aromatic and methyl-substituted core likely results in a molecule with a significant dipole moment, yet predominantly nonpolar surface characteristics. |

| Hydrogen Bonding | Weak Acceptor | The fluorine atoms are potential hydrogen bond acceptors, though the electron-withdrawing nature of the trifluoromethyl group may diminish this capacity. The molecule lacks hydrogen bond donors. |

| Lipophilicity (logP) | High | The presence of the trifluoromethyl group and the overall fluorination, combined with the methyl group, strongly suggests that the molecule will be highly lipophilic and thus have a high octanol-water partition coefficient. |

A Predictive Solubility Profile: Leveraging Analogs and First Principles

Based on the "like dissolves like" principle, we can forecast the solubility of 2,3-Difluoro-5-methylbenzotrifluoride in a range of common organic solvents.[3] The high degree of fluorination and the presence of a trifluoromethyl group are key determinants of its solubility behavior. Highly fluorinated molecules are known to be both hydrophobic and lipophobic, meaning they can have limited solubility even in some nonpolar organic solvents.[1]

Predicted Solubility of 2,3-Difluoro-5-methylbenzotrifluoride:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The nonpolar nature of these solvents should effectively solvate the hydrophobic aromatic and methyl components of the molecule. Benzotrifluoride, a related compound, is soluble in many organic solvents.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents possess dipoles that can interact with the polar regions of the target molecule. However, the lack of hydrogen bond donating ability may limit the solubility compared to polar protic solvents for some fluorinated compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents have polar character, their strong hydrogen-bonding networks may be disrupted by the largely nonpolar solute. The weak hydrogen bond accepting capability of the fluorine atoms may facilitate some interaction. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions, often making them excellent solvents for a wide range of organic compounds, including those with fluorine substituents. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The following is a detailed, self-validating protocol for determining the equilibrium (thermodynamic) solubility of 2,3-Difluoro-5-methylbenzotrifluoride in a selection of organic solvents. This method is considered the gold standard for its accuracy and reliability.

Causality Behind Experimental Choices

-

Shake-Flask Method: This technique ensures that the system reaches thermodynamic equilibrium, providing a true measure of the maximum amount of solute that can be dissolved in a solvent under specific conditions.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the equilibration period guarantees that the solution remains saturated.

-

Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is necessary to allow the dissolution process to reach equilibrium.

-

Centrifugation: This step is critical for effectively separating the undissolved solid from the saturated solution, preventing contamination of the sample for analysis.

-

Validated Analytical Method (e.g., HPLC): A pre-validated, sensitive, and specific analytical method is essential for the accurate quantification of the dissolved compound in the supernatant.

Step-by-Step Protocol

-

Preparation of Materials:

-

2,3-Difluoro-5-methylbenzotrifluoride (solid, high purity).

-

Selected organic solvents (HPLC grade or higher).

-

2 mL glass vials with screw caps and PTFE septa.

-

Orbital shaker with temperature control.

-

Centrifuge capable of holding the vials.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

-

Sample Preparation:

-

Add an excess amount of solid 2,3-Difluoro-5-methylbenzotrifluoride to each vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a moderate speed for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the pre-validated HPLC method.

-

Analyze the concentration of the diluted sample using the HPLC method.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interplay of Molecular Properties and Solubility: A Conceptual Framework

The solubility of 2,3-Difluoro-5-methylbenzotrifluoride in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Relationship between Solute/Solvent Properties and Solubility.

Concluding Remarks for the Practicing Scientist

While predictive models and the analysis of analogous structures provide a valuable starting point, they are no substitute for empirical data. The solubility of 2,3-Difluoro-5-methylbenzotrifluoride will be a key parameter in its handling, reaction optimization, and formulation. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable solubility data that is indispensable for advancing drug discovery and development projects. It is through the rigorous application of these experimental principles that we can confidently navigate the complex solubility landscape of novel chemical entities.

References

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][1]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link][2]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link][3]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link][1]

-

Merck Index. (n.d.). Benzotrifluoride. Retrieved from [Link][4]

Sources

Methodological & Application

Advanced Application Note: Synthetic Utility of 2,3-Difluoro-5-methylbenzotrifluoride

Executive Summary & Strategic Value

2,3-Difluoro-5-methylbenzotrifluoride (DFMBT) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern offers a trifurcated synthetic handle:

-

The Electron-Deficient Core: The interplay between the trifluoromethyl (

) group and the vicinal fluorines creates a highly polarized aromatic system susceptible to regioselective Nucleophilic Aromatic Substitution ( -

The Benzylic Methyl Group: A handle for radical halogenation or oxidation, allowing the construction of benzylic amines or benzoic acid derivatives.

-

Metabolic Blocking: The specific arrangement of fluorine atoms blocks common P450 metabolic soft spots, enhancing the pharmacokinetic profile of downstream drug candidates.

This guide details three validated workflows to convert DFMBT into high-value building blocks.

Reactivity Profile & Regioselectivity Logic

Before initiating synthesis, one must understand the electronic landscape of the molecule. The

-

The C2 "Hot Spot": The carbon at position 2 is activated by the ortho-

group and the ortho-Fluorine (at C3). It is significantly more electrophilic than C3. Consequently, -

The C5 Methyl: Located meta to the

group, this position is electronically distinct, allowing for selective radical bromination or oxidation without affecting the fluoro-aromatic core.

Visualization: Reactivity Map

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of 2,3-Difluoro-5-(trifluoromethyl)benzoic Acid

Application: This acid is a critical intermediate for amide coupling in kinase inhibitor discovery. Mechanism: Permanganate-mediated oxidation of the benzylic carbon.

Experimental Design

While Jones oxidation is possible, it generates chromium waste. We utilize a Pyridine/Water modified Permanganate oxidation which offers easier workup and higher functional group tolerance.

Reagents:

-

Substrate: 2,3-Difluoro-5-methylbenzotrifluoride (1.0 eq)

-

Oxidant:

(3.5 eq) -

Solvent: Pyridine : Water (2:1 v/v)

Step-by-Step Protocol:

-

Setup: Charge a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser with the substrate (10 g, 51 mmol) and Pyridine (60 mL).

-

Addition: Add water (30 mL) and heat the mixture to 70°C.

-

Oxidation: Add

(28.2 g, 178 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. Monitor internal temperature. -

Reflux: Heat the mixture to 95°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Purification: Filtration followed by recrystallization from Hexane/EtOAc (5:1).

Expected Yield: 75-85% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (

2.4 ppm) and appearance of a broad carboxylic acid singlet ( -

19F NMR: Distinct shifts for the

and the two aromatic fluorines.

Protocol B: Regioselective Diversification

Application: Creating libraries of aniline derivatives without transition metal catalysis (Buchwald-Hartwig alternative).

Mechanism: The

Reaction Screening Data (Optimization)

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Yield (C2-Subst) | Selectivity (C2:C3) |

| 1 | Morpholine | THF | 60 | 30% | 90:10 | |

| 2 | Morpholine | DMF | 80 | 65% | 92:8 | |

| 3 | Morpholine | DMSO | 90 | 88% | >98:2 |

Optimized Protocol

-

Dissolution: Dissolve 2,3-Difluoro-5-methylbenzotrifluoride (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Base Addition: Add powdered, anhydrous

(2.0 eq). -

Nucleophile: Add the amine (e.g., Morpholine, Piperazine, 1.2 eq).[3]

-

Reaction: Heat to 90°C for 6-12 hours under Nitrogen.

-

Quench: Pour into ice-water. The product usually precipitates.

-

Purification: If solid, filter and wash with water. If oil, extract with EtOAc, wash with brine (3x to remove DMSO), and flash chromatograph.

Critical Note: The high selectivity (>98:2) is driven by the "Ortho-Effect" where the nucleophile attacks the position most activated by the

Protocol C: Radical Bromination (Benzylic Functionalization)

Application: Synthesis of benzyl bromides for alkylation reactions.

Green Chemistry Adaptation: Instead of

Workflow Diagram: Radical Pathway

Figure 2: Radical bromination mechanism.

Protocol:

-

Mix: Combine substrate (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), and AIBN (0.5 mmol) in Benzotrifluoride (20 mL).

-

Reflux: Heat to reflux (approx 100°C) for 4 hours.

-

Monitor: Check for consumption of starting material by GC-MS.

-

Workup: Cool, filter off succinimide byproduct. Evaporate solvent.[4]

-

Purification: Short path distillation or rapid filtration through silica (benzyl bromides are unstable on silica for long periods).

References

-

Regioselectivity in

:-

Mechanism:[5][2][6][7][8][9][10][11] The activating power of the trifluoromethyl group in nucleophilic aromatic substitution is well documented. The

group activates the ortho and para positions. In 2,3-difluoro-5-methylbenzotrifluoride, the C2 position is ortho to -

Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

-

Benzotrifluoride as Solvent

-

Context: Benzotrifluoride (BTF) is a greener alternative to chlorinated solvents for radical reactions.[4]

-

Source: Ogawa, A., & Curran, D. P. (1997). "Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents". Journal of Organic Chemistry, 62(2), 450–451.

-

-

Oxidation of Fluorinated Toluenes

- Context: Protocols for oxidizing electron-deficient toluenes to benzoic acids.

-

Source: "Preparation of 2-trifluoromethyl benzoic acid". CN Patent CN103274929B.

-

General Fluorine Chemistry

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 12. beilstein-journals.org [beilstein-journals.org]

Troubleshooting & Optimization

Optimizing yield in 2,3-Difluoro-5-methylbenzotrifluoride synthesis

Technical Support Center: Fluorinated Aromatics Division Ticket ID: #OPT-252553-YLD Subject: Yield Optimization for 2,3-Difluoro-5-methylbenzotrifluoride (CAS: 252553-93-2) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open - Actionable

Executive Summary

You are encountering yield ceilings in the synthesis of 2,3-Difluoro-5-methylbenzotrifluoride . Based on the structural electronics of the benzotrifluoride scaffold, your bottleneck is almost certainly the Halex (Halogen Exchange) reaction .

The transformation requires substituting chlorines at the ortho (2-position) and meta (3-position) relative to the electron-withdrawing trifluoromethyl (CF₃) group. While the 2-position is activated by the CF₃ group, the 3-position is deactivated and sterically hindered, making it the rate-limiting step. Incomplete conversion leads to the "stalled" intermediate (3-chloro-2-fluoro-5-methylbenzotrifluoride), while forcing conditions often result in thermal decomposition (tars).

This guide provides a validated protocol to break this deadlock, focusing on anhydrous integrity, solvent selection, and phase transfer catalysis.

Module 1: The Optimized Halex Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Core Principle: The reaction requires a "naked" fluoride ion. Any moisture solvates the fluoride, killing its nucleophilicity and stalling the reaction at the mono-fluoro stage.

Reagents & Materials

| Component | Specification | Critical Note |

| Substrate | 2,3-Dichloro-5-methylbenzotrifluoride | Purity >98% (GC). Isomers interfere with crystallization. |

| Fluoride Source | Potassium Fluoride (KF) | Spray-dried is mandatory. Standard crystalline KF has insufficient surface area. |

| Solvent | Sulfolane (Tetramethylene sulfone) | Do not use DMSO for temperatures >180°C (Safety/Decomposition risk). |

| Catalyst | Tetraphenylphosphonium Bromide (TPPB) | Preferred over 18-crown-6 for thermal stability at >200°C. |

Step-by-Step Workflow

-

Azeotropic Drying (The "Make-or-Break" Step):

-

Charge the reactor with Sulfolane and Spray-dried KF (2.5 equivalents).

-

Add 10% v/v Toluene or Xylene.

-

Heat to reflux and distill off the Toluene/Water azeotrope via a Dean-Stark trap until the distillate is clear.

-

Why: This removes trace water from the solvent and the KF surface.

-

-

Reaction Initiation:

-

Cool the mixture to 100°C.

-

Add the substrate (2,3-Dichloro-5-methylbenzotrifluoride) and Catalyst (TPPB, 3-5 mol%).

-

Note: Adding catalyst after drying prevents thermal degradation of the phosphonium salt during the azeotropic step.

-

-

The Thermal Ramp:

-

Workup:

-

Cool to 80°C. Filter off the KCl/KF salts (save solids for disposal).

-

Vacuum distill the product directly from the Sulfolane filtrate.

-

Boiling Point Delta: The product will boil significantly lower than Sulfolane, allowing a clean cut.

-

Module 2: Reaction Pathway & Impurity Analysis

Understanding where you lose yield is critical. The diagram below illustrates the stepwise fluorination and the "Death Valley" of polymerization.

Figure 1: The stepwise fluorination pathway. Note that the second fluorine addition (Inter -> Product) is the rate-limiting step requiring high energy.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60% conversion. I see a large peak of the mono-fluoro intermediate.

-

Diagnosis: "Wet" Fluoride. The lattice energy of KF is high; if water is present, it solvates the F- ion, making it too stable to attack the deactivated 3-position.

-

Resolution:

-

Switch to Spray-Dried KF . It has 10x the surface area of standard KF.

-

Increase the Azeotropic Drying time.

-

Verify your catalyst. If using 18-crown-6, it may have decomposed. Switch to TPPB (Tetraphenylphosphonium bromide).

-

Q2: The reaction mixture turned into a black, viscous tar.

-

Diagnosis: Thermal decomposition of the solvent or substrate.

-

Resolution:

-

Check Solvent: Are you using DMSO? DMSO is thermally unstable above 190°C and can cause runaways [1]. Switch to Sulfolane or N-Methylpyrrolidone (NMP) .

-

Check Atmosphere: Oxygen accelerates tar formation at these temperatures. Ensure a rigorous Nitrogen/Argon sparge.

-

Q3: Can I use CsF (Cesium Fluoride) to lower the temperature?

-

Analysis: Yes. CsF is more soluble and reactive than KF, allowing reaction temperatures of 150-170°C.

-

Trade-off: CsF is significantly more expensive (approx. 10-15x cost). It is recommended only for small-scale medicinal chemistry batches, not process scale-up.

Module 4: Decision Logic for Yield Optimization

Use this logic tree to diagnose your specific failure mode.

Figure 2: Troubleshooting decision matrix based on impurity profiling.

References

-

Shell Chemical Safety Report. "Runaway reaction during the production of difluoro-nitrobenzene (Halex Process)." IChemE Loss Prevention Bulletin. (Context: Warning on DMSO stability in Halex reactions).

-

Banks, R. E., et al. (1990).[3] "Halex fluorination of chlorinated benzaldehydes and benzoyl chlorides." Journal of Fluorine Chemistry, 46(3), 529-537. (Context: Efficacy of spray-dried KF in Sulfolane).

-

Finger, G. C., et al. (1963). "Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines."[4] The Journal of Organic Chemistry, 28(6), 1666-1668. (Context: Mechanistic insight into activating groups for Halex).

-

Bayer AG. (1988). "Process for the preparation of benzotrifluorides." US Patent 4,962,246.[5] (Context: Specific industrial conditions for benzotrifluoride fluorination).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 5. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

Technical Support Center: Purification of 2,3-Difluoro-5-methylbenzotrifluoride

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2,3-Difluoro-5-methylbenzotrifluoride?

A1: While specific experimental data for 2,3-Difluoro-5-methylbenzotrifluoride is sparse, we can estimate its properties based on its constituent parts: benzotrifluoride, and related difluoro-derivatives. Benzotrifluoride is a colorless liquid with a boiling point of approximately 102-103°C.[1][2][3] The addition of two fluorine atoms and a methyl group will increase the molecular weight, likely raising the boiling point.

Table 1: Physical Properties of 2,3-Difluoro-5-methylbenzotrifluoride and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Benzotrifluoride | C₇H₅F₃ | 146.11 | 102 - 103.5[1][2] | -29[1][2] |

| 2,3-Difluorobenzotrifluoride | C₇H₃F₅ | 182.09 | ~130-140 (Estimated) | N/A |

| 2,3-Difluoro-5-methylbenzotrifluoride | C₈H₅F₅ | 196.12 | ~150-170 (Estimated) | N/A (Likely Liquid) |

Note: Properties for substituted derivatives are estimates and should be determined experimentally.

Q2: What are the common impurities I should expect from the synthesis of 2,3-Difluoro-5-methylbenzotrifluoride?

A2: Impurities will largely depend on the synthetic route. A common method for synthesizing fluorinated aromatics is through halogen-exchange (Halex) fluorination of chlorinated precursors.[4][5] Therefore, potential impurities could include:

-

Starting Materials: Unreacted chlorinated precursors.

-

Incompletely Fluorinated Intermediates: Monofluoro- or chlorofluoro- intermediates.

-

Regioisomers: Isomers formed from non-specific fluorination or from isomeric impurities in the starting material.

-

Solvents and Catalysts: Residual high-boiling point solvents (e.g., sulfolane, NMP)[4] or phase-transfer catalysts.[5]

-

By-products: Compounds resulting from side reactions, such as hydrolysis or decomposition at high temperatures.

Q3: Which purification method should I try first?

A3: For a crude liquid product, a simple aqueous wash followed by fractional distillation is the most logical and scalable first approach. This will remove inorganic salts, water-soluble impurities, and separate components based on boiling point. If distillation fails to remove isomeric or other closely boiling impurities, silica gel column chromatography would be the next recommended step.

Q4: How can I assess the purity of my final product?

A4: A multi-faceted analytical approach is recommended for robust purity assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and determining the relative percentage of each component.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or other organic impurities.[6][7] ¹⁹F NMR is particularly powerful for quantifying fluorinated impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of expected functional groups and the absence of certain impurity types (e.g., hydroxyl groups from hydrolysis).[6]

Q5: What are the key safety precautions when handling 2,3-Difluoro-5-methylbenzotrifluoride?

A5: Fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Benzotrifluoride and its derivatives are flammable liquids and may cause skin, eye, and respiratory irritation.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]

Troubleshooting Guides

Issue 1: Fractional Distillation Yields Poor Separation

Q: I performed a fractional distillation, but my GC-MS analysis shows that the impurity is still present in the main fraction. What can I do?

A: This indicates that the boiling points of your product and the impurity are very close. Here is a systematic approach to optimize the separation:

-

Increase Column Efficiency:

-

Causality: The efficiency of a distillation column (measured in theoretical plates) determines its ability to separate components with close boiling points.

-

Solution: Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to increase the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.

-

-

Optimize the Reflux Ratio:

-

Causality: The reflux ratio is the ratio of condensate returned to the column versus condensate collected. A higher reflux ratio allows for more equilibration cycles, improving separation.

-

Solution: Increase the reflux ratio. For difficult separations, a ratio of 5:1 or even 10:1 (reflux:distillate) may be necessary. This will slow down the distillation but significantly enhance purity.

-

-

Perform Vacuum Distillation:

-

Causality: Lowering the pressure reduces the boiling points of all components. This can sometimes increase the boiling point difference (ΔT) between the product and impurities. More importantly, it allows distillation at a lower temperature, which is crucial for preventing the thermal decomposition of sensitive compounds.

-

Solution: Connect the distillation apparatus to a vacuum pump and controller. The optimal pressure will need to be determined experimentally. A vacuum-jacketed column should be used to maintain thermal gradients.

-

Issue 2: Co-elution During Silica Gel Chromatography

Q: My product and an unknown impurity have the same Rf value on TLC and co-elute during column chromatography. How can I achieve separation?

A: Co-elution suggests that the compounds have very similar polarities. The key is to alter the separation mechanism or enhance the subtle polarity differences.

-

Modify the Mobile Phase (Eluent):

-

Causality: The eluent's composition directly influences the partitioning of the analyte between the stationary and mobile phases.

-

Solution:

-

Change Solvent Polarity Drastically: Instead of a standard hexane/ethyl acetate system, try a different solvent system with different chemical properties, such as dichloromethane/methanol or toluene/acetone.

-

Use an Isocratic Elution with Very Low Polarity: If the impurity is slightly more polar, using a very non-polar eluent (e.g., pure hexanes or heptane) may allow the desired product to elute first, while the impurity is retained more strongly. This requires patience and careful fraction collection.

-

-

-

Change the Stationary Phase:

-

Causality: Different stationary phases offer different separation mechanisms.

-

Solution: If silica gel (a polar, acidic stationary phase) is not working, consider alternatives:

-

Alumina (Basic or Neutral): Can be effective if the acidic nature of silica is causing issues or if the compounds have different interactions with a basic surface.

-

Reverse-Phase Silica (e.g., C18): Separates compounds based on hydrophobicity rather than polarity. A polar mobile phase (e.g., acetonitrile/water or methanol/water) would be used. This is often highly effective for separating isomers.

-

-

Issue 3: Product is Colored After Purification

Q: My final product is a clear liquid but has a persistent yellow or brownish tint, even though NMR and GC-MS show >99% purity. What causes this and how can I fix it?

A: This is a common issue caused by trace amounts of highly conjugated or polymeric impurities that are potent chromophores but present in concentrations too low to be easily detected by standard NMR or GC-MS.

-

Activated Charcoal Treatment:

-

Causality: Activated charcoal has a high surface area with a network of pores that are excellent at adsorbing large, flat, conjugated molecules responsible for color.

-

Protocol:

-

Dissolve the colored product in a low-boiling, non-polar solvent (e.g., hexane or diethyl ether).

-

Add a small amount of activated charcoal (typically 1-2% by weight of the solute).

-

Stir the suspension for 15-30 minutes at room temperature.

-

Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

-

Remove the solvent under reduced pressure.

-

-

Caution: Using too much charcoal can lead to a loss of the desired product due to co-adsorption.

-

-

Distillation from a Non-Volatile Acid or Base:

-

Causality: If the colored impurity is acidic or basic in nature, it can be converted into a non-volatile salt.

-

Solution: Add a small amount of non-volatile acid (e.g., a pinch of p-toluenesulfonic acid) or base (e.g., sodium carbonate) to the distillation flask and repeat the distillation. The impurity will remain in the flask as a salt.

-

Experimental Workflows & Visualization

General Purification Workflow

The following diagram outlines a general workflow for the purification of crude 2,3-Difluoro-5-methylbenzotrifluoride.

Sources

- 1. Benzotrifluoride [drugfuture.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 4. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Support Center: Minimizing Side Reactions with 2,3-Difluoro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-Difluoro-5-methylbenzotrifluoride. This guide is designed to provide you with in-depth technical assistance to anticipate and minimize side reactions during your experiments. As a Senior Application Scientist, my goal is to equip you with the understanding of the underlying chemical principles and provide actionable, field-proven protocols to ensure the success of your reactions.

Understanding the Reactivity of 2,3-Difluoro-5-methylbenzotrifluoride

2,3-Difluoro-5-methylbenzotrifluoride is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the interplay of its substituents: the electron-withdrawing trifluoromethyl group (-CF3) and two fluorine atoms, and the electron-donating methyl group (-CH3). This unique combination dictates the potential for both desired transformations and unwanted side reactions.

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[2][3] The fluorine atoms on the ring are potential leaving groups in SNAr reactions, while the trifluoromethyl group itself can be susceptible to hydrolysis under harsh conditions.

Below, we address common issues encountered when working with this compound in a question-and-answer format, providing detailed troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing incomplete reaction and the formation of multiple unidentified byproducts during a Nucleophilic Aromatic Substitution (SNAr) reaction. How can I improve the selectivity and yield?

A1: Understanding the Challenge: Regioselectivity and Reaction Conditions in SNAr

Nucleophilic aromatic substitution is a primary transformation for 2,3-Difluoro-5-methylbenzotrifluoride. The key challenge lies in controlling the regioselectivity—that is, which of the two fluorine atoms is replaced—and preventing side reactions. The trifluoromethyl group strongly activates the ortho and para positions to nucleophilic attack. In this molecule, the fluorine at the 2-position is ortho to the trifluoromethyl group, and the fluorine at the 3-position is meta. Therefore, the fluorine at the 2-position is significantly more activated towards substitution. However, steric hindrance from the adjacent trifluoromethyl group can influence the reaction rate and may lead to competing substitution at the 3-position, especially with bulky nucleophiles.

Troubleshooting & Optimization Strategies:

-

Choice of Nucleophile: Less sterically hindered nucleophiles will favor substitution at the more electronically activated 2-position.

-

Solvent Selection: Polar aprotic solvents like DMF, DMSO, NMP, or sulfolane are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.[4][5]

-

Temperature Control: SNAr reactions are often temperature-sensitive. Lowering the temperature can enhance selectivity by favoring the kinetically controlled product. Start with room temperature and incrementally increase if the reaction is too slow.

-

Base Selection: The choice and stoichiometry of the base are critical, especially when using nucleophiles that require deprotonation (e.g., alcohols, amines). A non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) should be used to avoid competing reactions.

dot

Caption: Troubleshooting workflow for SNAr reactions.

Q2: During my reaction workup under acidic or basic conditions, I am seeing a new, more polar impurity. Could the trifluoromethyl group be reacting?

A2: Hydrolysis of the Trifluoromethyl Group: A Potential Side Reaction

While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid (-COOH) group under harsh acidic or basic conditions, particularly at elevated temperatures. This side reaction is a known degradation pathway for some benzotrifluoride derivatives. The presence of the electron-donating methyl group on the ring can slightly increase the electron density, potentially making the trifluoromethyl group more susceptible to hydrolysis compared to benzotrifluorides with only electron-withdrawing substituents.

Minimization Protocol: Hydrolysis of the Trifluoromethyl Group

| Parameter | Recommendation | Rationale |

| pH Control | Maintain a neutral or near-neutral pH during workup and purification if possible. | Strong acids and bases can catalyze the hydrolysis of the -CF3 group. |

| Temperature | Avoid prolonged heating in strongly acidic or basic aqueous solutions. | Higher temperatures accelerate the rate of hydrolysis. |

| Reaction Time | Minimize reaction times when harsh conditions are unavoidable. | Extended exposure increases the likelihood of side reactions. |

| Alternative Reagents | If possible, use reagents that do not require extreme pH for activation or quenching. | Reduces the risk of -CF3 group degradation. |

Experimental Protocol for a Model SNAr Reaction with Minimized Hydrolysis:

-

Reaction Setup: To a solution of 2,3-Difluoro-5-methylbenzotrifluoride (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere (N₂ or Ar), add the desired nucleophile (1.1-1.5 eq) and a mild, non-nucleophilic base such as K₂CO₃ (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Washing: Wash the organic layer with water and then with a saturated NaCl solution (brine) to remove the DMF and inorganic salts. Avoid acidic or basic washes if hydrolysis of the -CF3 group is a concern.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Q3: I am attempting a reaction that involves reductive conditions and am observing products with a lower fluorine content than expected. What could be happening?

A3: Reductive Defluorination of the Trifluoromethyl Group

The trifluoromethyl group can be susceptible to reductive defluorination under certain conditions, leading to the formation of difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) derivatives. This is more likely to occur in the presence of strong reducing agents, certain transition metal catalysts, or under photoredox conditions.

Strategies to Avoid Unwanted Defluorination:

-

Choice of Reducing Agent: If a reduction is necessary elsewhere in the molecule, select a milder reducing agent that is less likely to affect the C-F bonds of the trifluoromethyl group. The specific choice will depend on the functional group to be reduced.

-

Catalyst Selection: Be cautious with certain transition metal catalysts, particularly those known to activate C-F bonds. If a cross-coupling reaction is being performed, catalyst and ligand screening is crucial to find conditions that promote the desired reaction without causing defluorination.

-

Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reducing agent. Over-reduction can often be minimized by using a stoichiometric amount of the reductant and keeping the temperature low.

dot

Caption: Potential reductive defluorination pathway of the trifluoromethyl group.

References

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride. Google Patents.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry.

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.

-

2,3-Difluoroaniline synthesis. ChemicalBook.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.

-

Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry.

-

Preparation method of 2,3-difluoro-5-chloropyridine. Google Patents.

-

Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Preparation of chlorobenzotrifluoride compounds. Google Patents.

-

Fenfluramine compositions and methods of preparing the same. PubChem.

-

Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health.

-

United States Patent. Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 2. rsc.org [rsc.org]

- 3. vapourtec.com [vapourtec.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

Technical Support Center: Safe Handling of Fluorinated Benzotrifluoride Derivatives

Status: Operational Operator: Senior Application Scientist (Process Safety & Catalysis) Subject: Benzotrifluoride (BTF), 4-Chlorobenzotrifluoride (PCBTF), and related fluorinated aromatics.

Introduction: The "Fluorine Effect" on Safety

Welcome to the technical support hub. You are likely here because you are transitioning from standard chlorinated solvents (DCM, Chlorobenzene) to Benzotrifluoride (BTF) derivatives, often driven by "Green Chemistry" initiatives or the need for unique solvation effects in metal-catalyzed couplings.

The Core Problem: While PCBTF is often marketed as a "safer" alternative due to its VOC-exempt status in some jurisdictions, it presents unique hazards distinct from the solvents it replaces. Its high lipophilicity and specific reactivity with standard lab elastomers cause containment failures that catch researchers off guard.

This guide addresses the three most common "Ticket Items" we receive: Containment Failure , Reaction Instability , and Waste Segregation .

Module 1: Containment & Material Compatibility

User Issue: "My O-rings are swelling, and the rotavap seal failed during distillation. I thought this was just a standard solvent."

The Science (Root Cause): Benzotrifluoride derivatives exhibit high lipophilicity and strong solvation parameters that differ from non-fluorinated aromatics. Standard fluoroelastomers like Viton® (FKM) —which are the default in many laboratory seals—are chemically similar to the solvent. According to the principle of "like dissolves like," BTF can permeate the polymer matrix of FKM, causing rapid swelling (up to 25-50% volume increase), loss of mechanical modulus, and eventual seal breach.

The Protocol:

-

Immediate Action: Replace all dynamic seals in contact with liquid BTF.

-

Material Selection: Switch to PTFE (Teflon) for rigid seals or FFKM (Kalrez/Chemraz) for elastic seals.

-

Tubing: Do not use Tygon or standard rubber tubing for transfer; use PTFE-lined tubing.

Data: Chemical Resistance Profile

| Material | Rating | Observation | Recommendation |

| PTFE (Teflon) | Excellent | No swelling; chemically inert. | Primary Choice for gaskets/sleeves. |

| FFKM (Kalrez) | Excellent | Retains elasticity; no swelling. | Primary Choice for O-rings. |

| Stainless Steel (316) | Excellent | No corrosion observed. | Safe for reactors/cannulas. |

| Viton (FKM) | Poor/Fail | Significant swelling; degradation. | DO NOT USE in liquid contact. |

| Buna-N (Nitrile) | Fair/Poor | Moderate swelling over time. | Emergency temporary use only. |

| Silicone | Poor | Permeation and swelling.[1] | Avoid. |

Visual Workflow: Material Selection Decision Tree

Caption: Decision logic for selecting polymer materials when handling BTF derivatives to prevent seal failure.

Module 2: Reaction Safety & Stability

User Issue: "I observed an unexpected exotherm during lithiation, and the yield was poor."

The Science (Root Cause):

While the trifluoromethyl group (

-

Ortho-Lithiation: If you treat BTF derivatives with strong bases (n-BuLi) without strict temperature control, ortho-lithiation occurs rapidly.

-

Benzyne Formation: The resulting lithiated species is unstable and can eliminate Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate. This can lead to uncontrolled polymerization or "runaway" side reactions, posing an explosion hazard if scaled up.

The Protocol: Safe Lithiation of BTF Derivatives

-

Temperature is Critical: Reactions must be maintained at -78°C during addition.

-

Quenching: The electrophile must be added at low temperature. Warming up the lithiated intermediate prior to reaction often triggers the benzyne elimination.

-

Flammability Check:

Visual Workflow: Safe Lithiation Pathway

Caption: Critical temperature control workflow to prevent benzyne formation during lithiation of BTF.

Module 3: Waste Disposal & Decontamination

User Issue: "Can I combine PCBTF waste with my standard organic solvent stream?"

The Science (Root Cause): BTF derivatives are Halogenated Solvents . Even though they contain Fluorine (which is sometimes treated differently than Chlorine/Bromine in synthetic utility), waste disposal facilities categorize them strictly as halogenated.

-

Density: BTF derivatives are denser than water (~1.3 g/mL). In a spill, they sink, making aquatic cleanup difficult.

-

Combustion: Incineration of fluorinated waste requires specialized scrubbers to capture Hydrogen Fluoride (HF) gas. Mixing this with non-halogenated waste can damage standard incinerators.

The Protocol:

-

Segregation: Dedicate a specific waste carboy labeled "HALOGENATED SOLVENT ONLY."

-

Spill Cleanup:

-

Skin Decontamination:

-

BTF is lipophilic and defats the skin.

-

Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

-

Wash with: PEG-400 (if available) followed by copious soap and water.

-

References

-

Chemical Resistance of Elastomers: DuPont Performance Elastomers. Kalrez® and Viton® Chemical Resistance Guide. (Retrieved via Parr Instrument Co). Link

-